3-[(3-Fluorophenyl)methoxy]oxolane
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Overview
Description
3-[(3-Fluorophenyl)methoxy]oxolane is an organic compound characterized by the presence of a fluorophenyl group attached to an oxolane ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methoxy]oxolane typically involves the reaction of 3-fluorophenol with oxirane in the presence of a base to form the intermediate 3-(3-fluorophenyl)methanol. This intermediate is then reacted with oxolane under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methoxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
3-[(3-Fluorophenyl)methoxy]oxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methoxy]oxolane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenyl)methoxy]oxolane
- 3-[(4-Fluorophenyl)methoxy]oxolane
- 3-[(3-Chlorophenyl)methoxy]oxolane
- 3-[(3-Bromophenyl)methoxy]oxolane
Uniqueness
3-[(3-Fluorophenyl)methoxy]oxolane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxolane ring also imparts distinct properties, such as increased solubility and stability, compared to other similar compounds .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11/h1-3,6,11H,4-5,7-8H2 |
InChI Key |
ORGWUCCQMGJBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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